4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene
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Overview
Description
4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene (DMTT) is a heterocyclic organic compound with a thiophene ring. It has been widely studied for its potential applications in materials science, electronics, and biomedical research.
Mechanism Of Action
The mechanism of action of 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene is not fully understood. However, it has been suggested that 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene may act as an antioxidant and protect cells from oxidative stress. 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical And Physiological Effects
4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene in lab experiments is its high solubility in common organic solvents, which makes it easy to handle and dissolve. However, 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has some limitations, including its low stability under acidic conditions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the investigation of 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene's potential as an anti-cancer agent and neuroprotective agent in vivo. Additionally, the use of 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene in the development of new materials for electronic and optoelectronic applications is an area of active research.
Synthesis Methods
4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene can be synthesized through several methods. The most common method is the reaction of 2,5-dimethylthiophene with sulfur in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,5-dimethylthiophene with sulfur and iodine in the presence of a catalyst. 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene can also be synthesized through the reaction of 4,6-dibromo-1H,3H-thieno[3,4-c]thiophene with magnesium in the presence of a palladium catalyst.
Scientific Research Applications
4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has been studied for its potential applications in materials science, electronics, and biomedical research. In materials science, 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has been used as a building block for the synthesis of conjugated polymers with high charge mobility and photovoltaic properties. In electronics, 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has been used as an active layer in organic field-effect transistors and organic light-emitting diodes. In biomedical research, 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene has been studied for its potential as an anti-cancer agent and for its neuroprotective effects.
properties
CAS RN |
15441-54-0 |
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Product Name |
4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene |
Molecular Formula |
C8H10S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
4,6-dimethyl-1,3-dihydrothieno[3,4-c]thiophene |
InChI |
InChI=1S/C8H10S2/c1-5-7-3-9-4-8(7)6(2)10-5/h3-4H2,1-2H3 |
InChI Key |
PGJFENPZRALWPT-UHFFFAOYSA-N |
SMILES |
CC1=C2CSCC2=C(S1)C |
Canonical SMILES |
CC1=C2CSCC2=C(S1)C |
synonyms |
4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene |
Origin of Product |
United States |
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